For-Met-Ala-Ser-OH
Overview
Description
For-Met-Ala-Ser-OH, also known as N-Formyl-Methionyl-Alanyl-Serine, is a synthetic peptide composed of four amino acids: methionine, alanine, and serine, with an N-terminal formyl group. This compound is often used in biochemical research due to its ability to mimic certain biological processes and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of For-Met-Ala-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
For-Met-Ala-Ser-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to oxidize methionine.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce oxidized methionine.
Substitution: Substitution reactions may require catalysts and specific solvents to achieve the desired transformation.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
For-Met-Ala-Ser-OH has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide bond formation and stability.
Biology: Mimics natural peptides involved in cellular signaling and immune responses.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
For-Met-Ala-Ser-OH exerts its effects by interacting with specific molecular targets, such as formyl peptide receptors (FPRs) on neutrophils. These interactions can trigger signaling pathways involved in immune responses, including chemotaxis and activation of immune cells. The formyl group plays a crucial role in binding to FPRs, initiating downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Met-Ala-Ser: Lacks the formyl group, resulting in different biological activity.
For-Met-Ala: Shorter peptide with potentially different receptor interactions.
For-Ala-Ser: Different sequence and potentially different biological effects.
Uniqueness
For-Met-Ala-Ser-OH is unique due to its specific sequence and the presence of the formyl group, which is critical for its interaction with formyl peptide receptors. This makes it a valuable tool in studying receptor-ligand interactions and immune responses.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHJRVMOFQLPK-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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